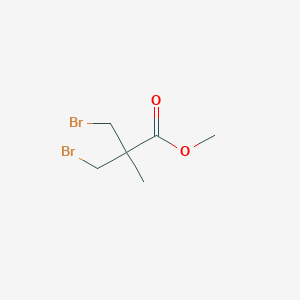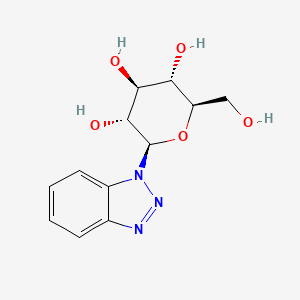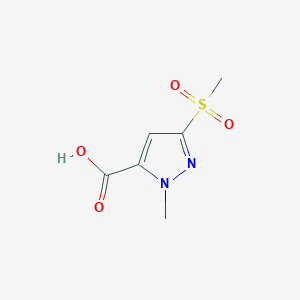
4-bromo-8-fluoroquinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-8-fluoroquinoline-2-carboxylic acid (BFQC) is a synthetic compound that has received increasing attention in recent years for its potential applications in scientific research. BFQC is a member of the fluoroquinoline family, a group of compounds that has a wide range of uses in the medical, industrial, and agricultural fields. BFQC has a unique combination of physical and chemical properties that make it a versatile compound for use in various research applications.
Aplicaciones Científicas De Investigación
4-bromo-8-fluoroquinoline-2-carboxylic acid has a variety of scientific research applications, including the following:
• Fluorescence imaging: 4-bromo-8-fluoroquinoline-2-carboxylic acid can be used as a fluorescent imaging probe to investigate the structure and dynamics of proteins, nucleic acids, and other biomolecules.
• Antimicrobial activity: 4-bromo-8-fluoroquinoline-2-carboxylic acid has been shown to possess antibacterial, antifungal, and antiviral activity, making it a potential candidate for the development of novel antimicrobial agents.
• Drug delivery: 4-bromo-8-fluoroquinoline-2-carboxylic acid has been used as a drug delivery platform for the delivery of therapeutic agents to targeted cells and tissues.
• Catalysis: 4-bromo-8-fluoroquinoline-2-carboxylic acid has been used as a catalyst in a variety of chemical reactions, including the synthesis of heterocyclic compounds.
• Sensor development: 4-bromo-8-fluoroquinoline-2-carboxylic acid has been used as a sensing element in the development of sensors for the detection of various analytes, including glucose, pH, and metal ions.
• Photochemistry: 4-bromo-8-fluoroquinoline-2-carboxylic acid has been used as a photosensitizer for the synthesis of organic compounds.
Mecanismo De Acción
The exact mechanism of action of 4-bromo-8-fluoroquinoline-2-carboxylic acid is not yet fully understood. However, it is believed that 4-bromo-8-fluoroquinoline-2-carboxylic acid interacts with the target molecule by forming a covalent bond with it, which leads to a conformational change in the target molecule and the subsequent activation of the target molecule’s biological activity.
Biochemical and Physiological Effects
4-bromo-8-fluoroquinoline-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including the following:
• Inhibition of enzymes: 4-bromo-8-fluoroquinoline-2-carboxylic acid has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, hormones, and other molecules.
• Antioxidant activity: 4-bromo-8-fluoroquinoline-2-carboxylic acid has been shown to possess antioxidant activity, which may be beneficial in preventing oxidative damage to cells and tissues.
• Anti-inflammatory activity: 4-bromo-8-fluoroquinoline-2-carboxylic acid has been shown to possess anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases.
• Anticancer activity: 4-bromo-8-fluoroquinoline-2-carboxylic acid has been shown to possess anticancer activity, which may be beneficial in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 4-bromo-8-fluoroquinoline-2-carboxylic acid in lab experiments are its ability to be synthesized easily, its wide range of applications, and its low toxicity. However, there are also some limitations to using 4-bromo-8-fluoroquinoline-2-carboxylic acid in lab experiments, including its instability in acidic and basic solutions, its tendency to form dimers, and its low solubility.
Direcciones Futuras
The potential future directions of 4-bromo-8-fluoroquinoline-2-carboxylic acid research include the following:
• Development of new synthesis methods: There is a need to develop new and more efficient synthesis methods for 4-bromo-8-fluoroquinoline-2-carboxylic acid.
• Development of new applications: There is a need to develop new applications for 4-bromo-8-fluoroquinoline-2-carboxylic acid, such as in the treatment of diseases.
• Investigation of the mechanism of action: There is a need to further investigate the exact mechanism of action of 4-bromo-8-fluoroquinoline-2-carboxylic acid.
• Investigation of the biochemical and physiological effects: There is a need to further investigate the biochemical and physiological effects of 4-bromo-8-fluoroquinoline-2-carboxylic acid.
• Development of new formulations: There is a need to develop new formulations of 4-bromo-8-fluoroquinoline-2-carboxylic acid for use in various applications.
• Investigation of the toxicity: There is a need to further investigate the toxicity of 4-bromo-8-fluoroquinoline-2-carboxylic acid in order to ensure its safe use in various applications.
Métodos De Síntesis
4-bromo-8-fluoroquinoline-2-carboxylic acid can be synthesized through a variety of methods, including the following: reaction of 4-bromo-2-fluoroaniline with carbon disulfide, reaction of 4-bromo-2-fluoroaniline with carbon dioxide, reaction of 4-bromo-2-fluoroaniline with ethyl chloroformate, and reaction of 4-bromo-2-fluoroaniline with carbon tetrachloride. Each of these methods results in a different product depending on the reactants used. For example, the reaction of 4-bromo-2-fluoroaniline with carbon disulfide yields 4-bromo-8-fluoroquinoline-2-carboxylic acid, while the reaction of 4-bromo-2-fluoroaniline with carbon dioxide yields 4-bromo-2-fluoroquinoline-2-carboxylic anhydride.
Propiedades
IUPAC Name |
4-bromo-8-fluoroquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFNO2/c11-6-4-8(10(14)15)13-9-5(6)2-1-3-7(9)12/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCRKBBPNGIARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-8-fluoroquinoline-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine hydrochloride](/img/structure/B6616891.png)

![[(2R)-1-methylpiperidin-2-yl]methanamine](/img/structure/B6616901.png)
![Benzenesulfonamide, N-[(phenylamino)carbonyl]-](/img/structure/B6616902.png)


![tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B6616912.png)


![1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylic acid](/img/structure/B6616934.png)
![Methanone,benzo[b]thien-5-yl-4-morpholinyl-](/img/structure/B6616941.png)

